
1-(菲-3-羰基)哌嗪-2,3-二羧酸
描述
1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid is a competitive N-methyl-d-aspartate (NMDA) receptor antagonist . It has been studied for its activity on both rat brain NMDA receptors and at recombinant receptors expressed in Xenopus oocytes .
Synthesis Analysis
The synthesis of 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid involves the substitution of various ring structures. Substituting linearly arranged ring structures such as fluorenone or phenanthrene groups retains or enhances activity .科学研究应用
NMDA 受体拮抗剂
1-(菲-3-羰基)哌嗪-2,3-二羧酸的衍生物,特别是被称为 PPDA 的菲衍生物,作为竞争性 N-甲基-D-天冬氨酸 (NMDA) 受体拮抗剂显示出显着的活性。与它的前体相比,PPDA 对天然 NMDA 受体的亲和力显着增加。该衍生物展示了开发具有改进的 NMDA 受体亚型选择性的拮抗剂的潜力,这可能有助于理解 NR2C/NR2D 功能和开发相关的拮抗剂 (Feng 等人,2004)。
有机合成
哌嗪衍生物的化学,包括 1-(菲-3-羰基)哌嗪-2,3-二羧酸类似物,涉及用于创建复杂分子的各种合成策略。N-酰亚胺离子化学等技术已被用于合成哌嗪-3,6-二酮,展示了哌嗪衍生物在合成具有潜在生物活性的杂环化合物方面的多功能性 (Veerman 等人,2003)。
发光材料
掺入哌嗪衍生物的镧系元素苯二甲酸盐的研究导致了合成出具有有趣发光特性的化合物。由于这些材料在激发后显示出红/粉或绿色发光,因此它们在光电器件中具有潜在应用 (Thirumurugan & Natarajan, 2005)。
抗菌剂
菲嗪-1-羧基哌嗪衍生物,其包含 1-(菲-3-羰基)哌嗪-2,3-二羧酸的核心结构,已被合成并评估其体外杀真菌活性。这些化合物对各种土传真菌植物病原体显示出显着的抑制作用,表明它们作为开发新型环保农用化学品的先导化合物的潜力 (Han 等人,2019)。
催化
哌嗪-2-羧酸衍生的 N-甲酰胺已被开发为用于 N-芳基亚胺氢硅烷化的非对映选择性路易斯碱催化剂。这些催化剂对广泛的底物表现出高收率和对映选择性,展示了哌嗪衍生物在不对称合成中的用途 (Wang 等人,2006)。
作用机制
Target of Action
The primary target of 1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) is the N-methyl-D-aspartate (NMDA) receptor , specifically the NR2C and NR2D subunits . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .
Mode of Action
PPDA acts as a subtype-selective NMDA receptor antagonist . It preferentially binds to GluN2C/GluN2D (formerly NR2C/NR2D) containing receptors . The compound displays a 30- to 78-fold increase in affinity for native NMDA receptors . At recombinant receptors, PPDA displays a 16-fold (NR2B) to 94-fold (NR2C) increase in affinity over PBPD .
Biochemical Pathways
The NMDA receptor is involved in a variety of biochemical pathways, including those related to synaptic plasticity and memory function. By acting as an antagonist, PPDA can inhibit the normal function of these receptors, potentially affecting these pathways .
Pharmacokinetics
NaOH and to 100 mM in DMSO . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of PPDA’s action are primarily related to its inhibition of NMDA receptors. This can lead to changes in synaptic plasticity and memory function, among other effects .
Action Environment
The action, efficacy, and stability of PPDA can be influenced by various environmental factors. For instance, the compound is recommended to be stored at +4°C , suggesting that temperature can affect its stability. Additionally, the presence of other molecules in the environment, such as other neurotransmitters or drugs, could potentially influence the action and efficacy of PPDA.
属性
IUPAC Name |
1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAQPXBYDYTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




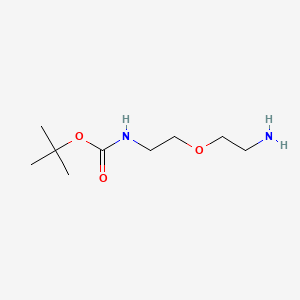


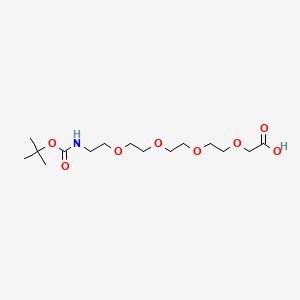

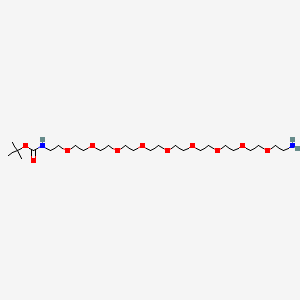

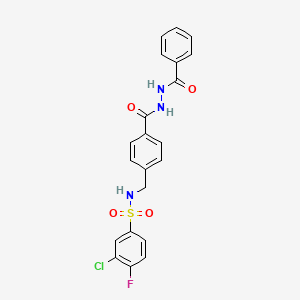
![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/no-structure.png)
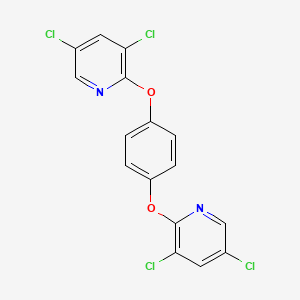
![(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide](/img/structure/B1682611.png)

![2-[2-[[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid](/img/structure/B1682613.png)